LSD1 Inhibitory Potency: Head-to-Head Comparison Within the N-(3-substituted-phenyl)benzenesulfonamide Series
In a comparative evaluation of a series of N-(3-substituted-phenyl)benzenesulfonamides, compound 2a (which corresponds to 3-Amino-N-(3-methylphenyl)benzenesulfonamide) exhibited an IC50 of 7.5 μM against LSD1 in an in vitro AlphaLISA assay [1]. This represents the highest potency within the series, where IC50 values ranged from 7.5 μM to 68 μM [1]. The study directly compares the potency of the 3-methyl substituted derivative to other analogs, including those with hydroxy and methyloxy substitutions, which showed decreased inhibitory effects [1].
| Evidence Dimension | In vitro inhibitory potency against LSD1 |
|---|---|
| Target Compound Data | IC50 = 7.5 μM |
| Comparator Or Baseline | Other N-(3-substituted-phenyl)benzenesulfonamides in the series, including 2c (IC50 = 11.4 μM) and 2i (IC50 = 8.6 μM); Series-wide IC50 range: 7.5 - 68 μM |
| Quantified Difference | 2a is 1.5-fold more potent than 2c (7.5 vs. 11.4 μM) and 1.1-fold more potent than 2i (7.5 vs. 8.6 μM). It is the most potent compound in its class, with an IC50 value at the lower bound of the series range. |
| Conditions | LSD1 AlphaLISA assay using recombinant LSD1 protein and H3K4me2 peptide as substrate. |
Why This Matters
This data demonstrates that the specific 3-methyl substitution confers superior LSD1 inhibitory potency compared to closely related analogs, directly informing selection for applications where maximal target engagement at low concentrations is critical.
- [1] Zha, X., Wu, L., Xu, S., Zou, F., Xi, J., Ma, T., Liu, R., Liu, Y. C., Deng, D., Gu, Y., Zhou, J., & Lan, F. (2016). Design, synthesis and biological activity of N-(3-substituted-phenyl)benzenesulfonamides as selective and reversible LSD1 inhibitors. Medicinal Chemistry Research, 25(12), 2822-2831. https://doi.org/10.1007/s00044-016-1706-8 View Source
